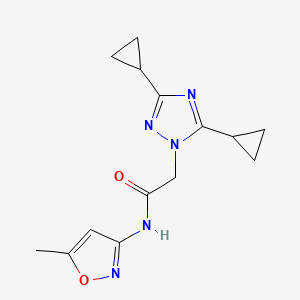![molecular formula C18H24N4O4S2 B7042929 N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide](/img/structure/B7042929.png)
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a thiadiazole, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the sulfonamide: This step involves the reaction of cyclohexylmethylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling of intermediates: The final step involves coupling the sulfonamide intermediate with the thiadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to compete for binding sites on enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylsulfonyl)phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
- N-[4-(cyclohexylsulfamoyl)phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide
Uniqueness
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide is unique due to the presence of both a cyclohexyl and a methyl group on the sulfonamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-13-20-22(18(24)27-13)12-17(23)19-14-8-10-16(11-9-14)28(25,26)21(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRVUYIINXETGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)S1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-[(2-morpholin-4-ylphenyl)methyl]-2-phenylethanamine](/img/structure/B7042847.png)

![1-(2-fluorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-4-sulfonamide](/img/structure/B7042869.png)
![2-chloro-4-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7042885.png)
![3-cyclopropyl-5-[(4-methylphenyl)methylsulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7042886.png)
![3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7042901.png)
![3-Cyclobutyl-5-[(4-methoxyphenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B7042909.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B7042913.png)
![3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole](/img/structure/B7042919.png)
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-3-(2,6-dimethylpyridin-3-yl)urea](/img/structure/B7042924.png)
![5-[1-[4-[2-(3,5-Dichlorophenyl)ethyl]piperazin-1-yl]ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7042928.png)
![5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one](/img/structure/B7042949.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-N-methylbenzamide](/img/structure/B7042952.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7042959.png)
